

Introduction: The Chloropyrazine Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(Butan-2-yloxy)-3-chloropyrazine

CAS No.: 1247532-74-6

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Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a "privileged scaffold" in medicinal chemistry.^[1] When a chlorine atom is introduced to this ring, the resulting chloropyrazine core becomes a highly versatile building block for creating a vast array of therapeutic agents.^{[2][3]} This versatility stems from the reactivity of the chlorine atom, which allows for straightforward chemical modifications, enabling medicinal chemists to fine-tune the pharmacological profiles of new drug candidates.^{[2][3]} Consequently, chloropyrazine and its derivatives have attracted significant attention for their broad spectrum of biological activities, including potent anticancer, antimicrobial, and antitubercular properties.^{[3][4]} This guide provides a comprehensive technical overview of these activities, detailing the underlying mechanisms of action, summarizing quantitative efficacy data, and presenting robust experimental protocols for their evaluation.

Key Biological Activities of Chloropyrazine Compounds

The functionalization of the chloropyrazine nucleus has led to the discovery of compounds with significant therapeutic potential across multiple disease areas.

Anticancer Activity

Chloropyrazine derivatives have emerged as a prominent class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.^[1] Their

mechanisms of action are diverse and often target the fundamental processes that drive cancer cell proliferation, survival, and metastasis.

- **Kinase Inhibition:** Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] Many chloropyrazine-based compounds have been developed as potent inhibitors of various kinases, disrupting signaling pathways essential for tumor growth.[1][5] For example, the repurposed antipsychotic drug chlorpromazine, a chloropyrazine derivative, has been shown to affect the phosphorylation levels of kinases within the MAPK and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]
- **Tubulin Polymerization Inhibition:** Microtubules are essential components of the cytoskeleton, playing a critical role in cell division.[8] Compounds that disrupt microtubule dynamics are therefore powerful anticancer agents.[8] Certain chloropyrazine derivatives function as microtubule-destabilizing agents, inhibiting the polymerization of tubulin and leading to mitotic arrest and cell death.[8]
- **Modulation of Apoptosis and Autophagy:** Programmed cell death, or apoptosis, is a crucial process for eliminating damaged or cancerous cells. Chloropyrazine compounds can induce apoptosis through various mechanisms, including the activation of JNK signaling and the suppression of survival pathways.[6] In some contexts, they also modulate autophagy, a cellular recycling process that can either promote or inhibit cancer cell survival, making it a complex but important therapeutic target.[7][9]
- **Histone Acetyltransferase (HAT) Inhibition:** The enzymes p300/CBP are histone acetyltransferases that play a critical role in regulating gene expression, including genes involved in cell proliferation.[10] Novel 1,4-pyrazine-containing compounds have been identified as potent and selective inhibitors of p300/CBP, demonstrating strong activity against the proliferation of various cancer cell lines.[10]

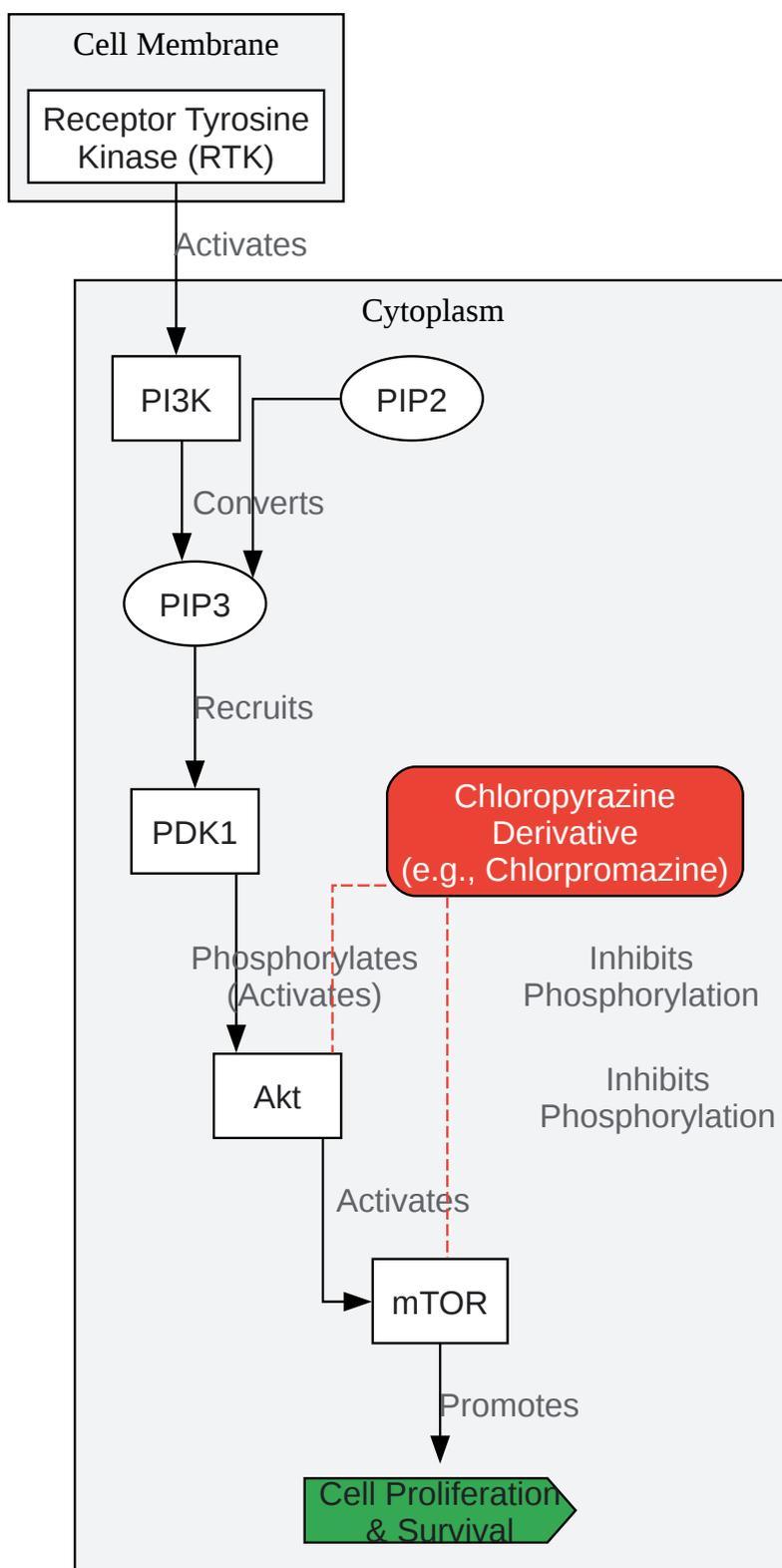
Antimicrobial and Antitubercular Activity

The chloropyrazine scaffold is a key component of pyrazinamide, a first-line drug for treating tuberculosis.[11][12] This has spurred extensive research into novel chloropyrazine derivatives with broad-spectrum antimicrobial activity.

- **Antimycobacterial Activity:** Numerous studies have focused on synthesizing pyrazinamide derivatives to combat drug-resistant strains of *Mycobacterium tuberculosis*. By modifying the chloropyrazine core, researchers have developed compounds with activity equivalent to or greater than pyrazinamide, often with lower cytotoxicity.[11][12][13] Molecular docking studies suggest that some of these derivatives may act by inhibiting essential mycobacterial enzymes like enoyl-ACP reductase (InhA).[11][12][13]
- **Antibacterial and Antifungal Activity:** Beyond tuberculosis, chloropyrazine derivatives have demonstrated efficacy against a range of pathogenic bacteria and fungi.[4] For instance, chloropyrazine-tethered pyrimidine and benzothiazepine derivatives have shown significant activity against strains like *Staphylococcus aureus*, *Bacillus subtilis*, and *Aspergillus niger*. [4] [14] The well-known derivative chlorpromazine also exhibits antimicrobial properties, with studies showing it has killing activity against phagocytosed *S. aureus* and that its efficacy can be enhanced by laser irradiation.[15][16][17][18]

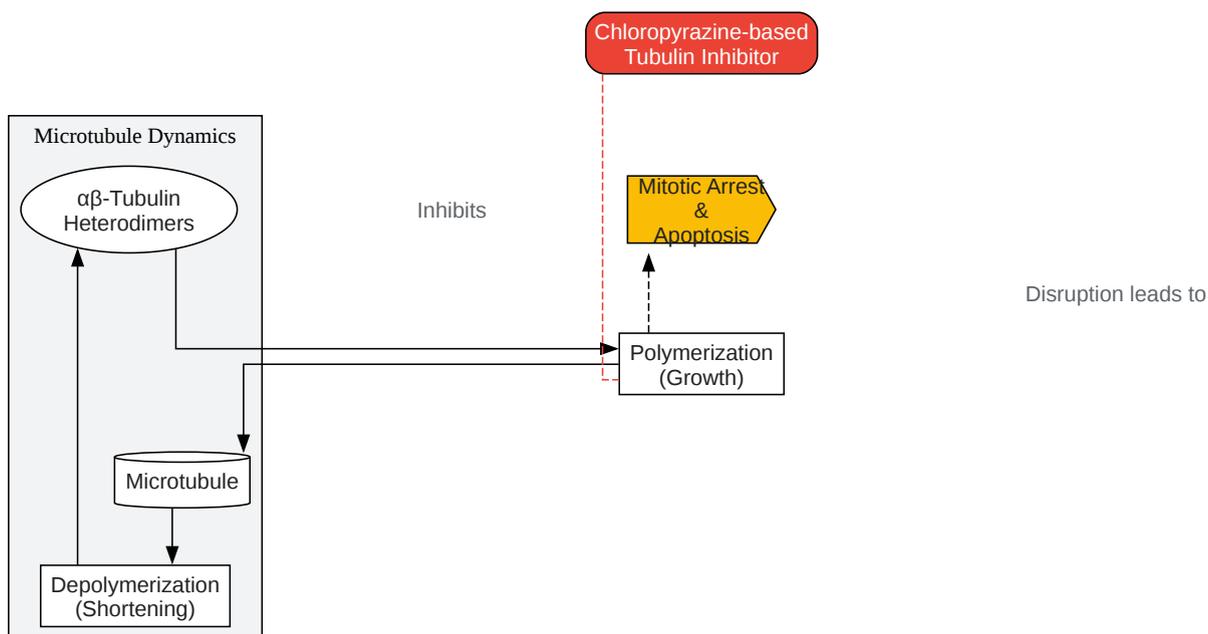
Mechanisms of Action: Visualized Pathways

Understanding how these compounds function at a molecular level is critical for rational drug design. The following diagrams illustrate key mechanisms.



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chloropyrazine derivatives.[6][7]



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Caption: Mechanism of microtubule destabilization by chloropyrazine-based tubulin inhibitors. [8]

Data Presentation: Quantitative Activity

The potency of chloropyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in cancer cell lines and their minimum inhibitory concentration (MIC) against microbial strains.

Table 1: Anticancer Activity of Representative Chloropyrazine Derivatives

Compound/Derivative	Cancer Cell Line	Assay	IC ₅₀	Reference
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8)	HepG2 (Liver)	Cytotoxicity Assay	≥ 250 μM	[11][12][13]
Copper(II) pyrazine-based complex	HeLa (Cervical)	Cytotoxicity Assay	17.50 μM	[19]
Chloropyrazine-benzothiazepine (41)	L02 (Normal Liver)	Cytotoxicity Assay	35.10 ± 2 μM	[4]
Pyrimidine Derivative (35)	DU-145 (Prostate)	Antiproliferative Assay	5 ± 1 μg/mL	[14][20]

| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT Assay | 2.31 ± 0.3 μM |[21] |

Table 2: Antimicrobial Activity of Representative Chloropyrazine Derivatives

Compound/Derivative	Microbial Strain	MIC	Reference
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8)	Mycobacterium tuberculosis H37Rv	6 μ M	[11][12][13]
3-[(4-(trifluoromethyl)benzyl)amino]pyrazine-2-carboxamide (12)	Mycobacterium tuberculosis H37Rv	42 μ M	[11][12][13]
Pyrimidine Derivative (31) (2",4"-dichlorophenyl)	General Antibacterial/Antifunga 	45.37 μ M	[14][20]
Pyrimidine Derivative (25) (4"-nitrophenyl)	General Antibacterial/Antifunga 	48.67 μ M	[14][20]
Chloropyrazine-benzothiazepine (27)	Antitubercular	18.10 μ M	[4]

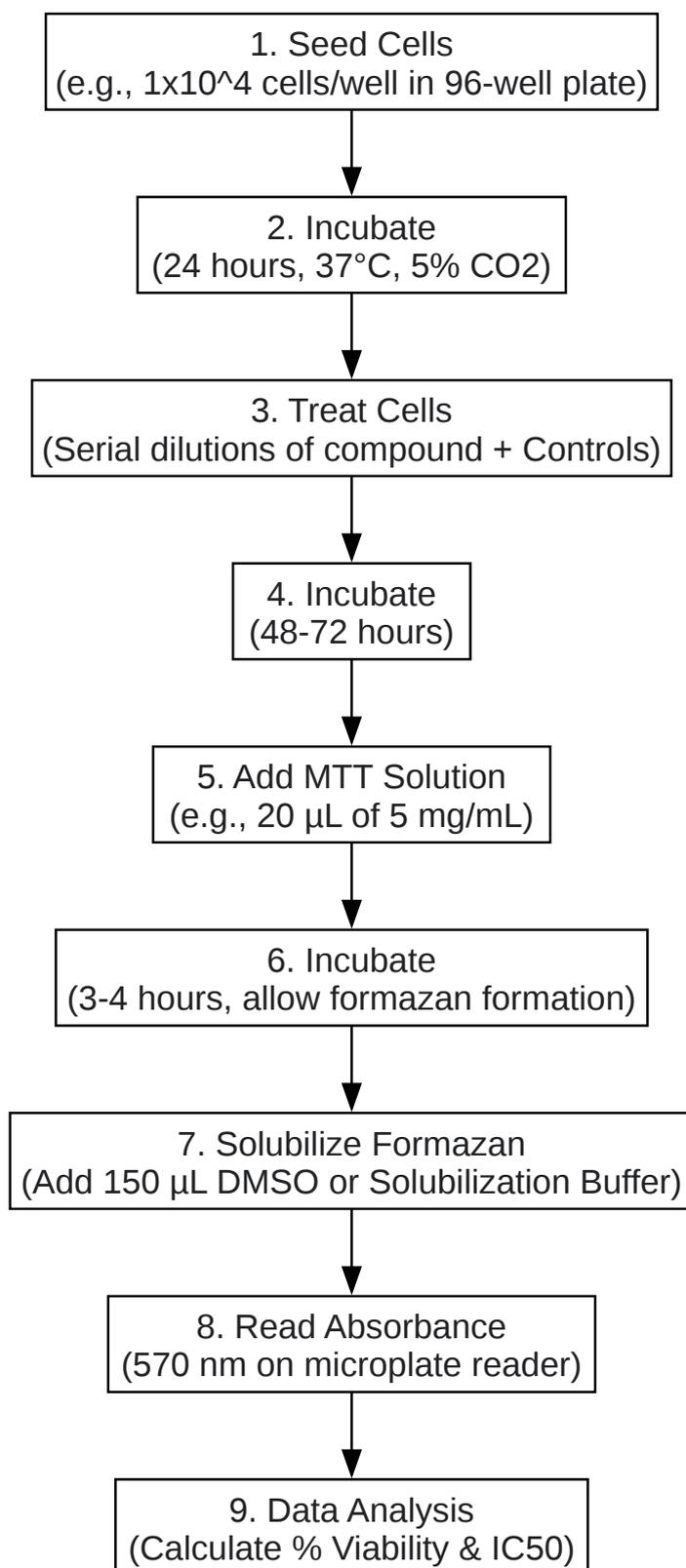
| Chloropyrazine-benzothiazepine (34) | Antimicrobial | 19.01 μ M |[4] |

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, incorporating essential controls to ensure data integrity. As a Senior Application Scientist, I emphasize that adherence to these details is paramount for reproducible results.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines a compound's effect on cancer cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals, the amount of which is proportional to the number of viable cells.[22]



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Caption: Standard workflow for an MTT-based cell viability assay.

Methodology:

- Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Preparation: Prepare a stock solution of the test chloropyrazine compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations. Causality Insight: The concentration range should bracket the expected IC₅₀ value. A wide range (e.g., 0.1 μ M to 100 μ M) is often used for initial screening.
- Cell Treatment: Carefully remove the old medium from the wells and add 100 μ L of the medium containing the various compound concentrations.
 - Self-Validation System:
 - Test Wells: Cells treated with the chloropyrazine derivative.
 - Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound. This is critical to ensure the solvent itself is not causing cytotoxicity.
 - Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin) to confirm assay performance.
 - Negative Control (Untreated): Cells in culture medium only, representing 100% viability.
- Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Carefully aspirate the medium without disturbing the cells or the formazan crystals. Add 150 μ L of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well and gently pipette to dissolve the crystals.[\[21\]](#)

- Absorbance Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[21]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][24]

Methodology:

- Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the chloropyrazine compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[23][25]
The final volume in each well should be 50 µL.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension according to CLSI or EUCAST guidelines to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.[23]
- Inoculation: Add 50 µL of the standardized bacterial or fungal inoculum to each well, bringing the final volume to 100 µL.
- Self-Validation System:
 - Test Wells: Broth + Compound + Inoculum.
 - Positive Control (Growth Control): Broth + Inoculum. This well should show turbidity, confirming the viability of the microorganism.
 - Negative Control (Sterility Control): Broth only. This well should remain clear, confirming the sterility of the medium.

- Reference Drug Control: Include wells with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate the susceptibility of the test strain.[4]
- Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[3][23][24]

Protocol 3: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in absorbance (light scattering) at 340 nm.[8][26]

Methodology:

- Reagent Preparation: On ice, thaw purified tubulin protein and a GTP-containing polymerization buffer. Prepare serial dilutions of the test compound.
- Reaction Setup: This assay is temperature-sensitive. All initial steps must be performed on ice to prevent premature polymerization.
- Plate Preparation: Use a pre-warmed (37°C) 96-well plate.[26]
- Reaction Mixture: For each reaction (e.g., 100 µL final volume), combine:
 - 90 µL of tubulin solution (e.g., 3-4 mg/mL in polymerization buffer with GTP).[8]
 - 10 µL of the diluted test compound or control.
- Self-Validation System:
 - Test Wells: Tubulin + Test Compound.
 - Negative Control (Polymerization): Tubulin + Buffer/Vehicle. This shows the normal polymerization curve.

- Positive Control (Inhibitor): Tubulin + a known tubulin destabilizer (e.g., Nocodazole, Colchicine). This should show a flattened curve.[26]
- Positive Control (Enhancer): Tubulin + a known tubulin stabilizer (e.g., Paclitaxel). This should show a more rapid and higher polymerization curve.[26][27]
- Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[26][28]
- Data Analysis: Plot absorbance versus time to generate polymerization curves.[8] Key parameters to determine are the maximum rate of polymerization (V_{max}) and the maximum polymer mass (A_{max}). Calculate the IC_{50} by plotting the V_{max} or A_{max} as a function of the logarithm of the compound concentration.[8]

Conclusion

Substituted chloropyrazines represent a privileged and synthetically accessible scaffold in modern medicinal chemistry.[3] Their demonstrated efficacy as anticancer and antimicrobial agents, driven by their ability to modulate diverse and critical cellular pathways, underscores their vast therapeutic potential.[1][3] The continued exploration of this chemical class, guided by robust mechanistic studies and validated experimental protocols as outlined in this guide, provides a rational basis for the design and development of next-generation therapeutics to address significant unmet medical needs.

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